molecular formula C9H7B B1527615 1-Bromo-2-prop-2-yn-1-ylbenzene CAS No. 182276-11-5

1-Bromo-2-prop-2-yn-1-ylbenzene

Cat. No. B1527615
M. Wt: 195.06 g/mol
InChI Key: MQSSVEUDJLXQKG-UHFFFAOYSA-N
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Description

“1-Bromo-2-prop-2-yn-1-ylbenzene” is a chemical compound with the molecular formula C9H7Br . It is also known by the synonym "Benzene, 1-bromo-2-(2-propyn-1-yl)-" .


Molecular Structure Analysis

The molecular weight of 1-Bromo-2-prop-2-yn-1-ylbenzene is 195.06 . The structure of the molecule can be represented by the molecular formula C9H7Br .


Physical And Chemical Properties Analysis

The boiling point of 1-Bromo-2-prop-2-yn-1-ylbenzene is predicted to be 213.6±15.0 °C, and its density is predicted to be 1.406±0.06 g/cm3 .

Relevant Papers

A paper titled “A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation” discusses the synthesis of compounds similar to 1-Bromo-2-prop-2-yn-1-ylbenzene . The paper reports good yields (53–85%) for the synthesis of (prop-2-ynyloxy) benzene derivatives when differently substituted phenol and aniline derivatives were reacted with propargyl bromide .

Scientific Research Applications

Application 1: Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

  • Summary of the Application : This compound is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These compounds were synthesized in good yields (53–85%) .
  • Methods of Application : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
  • Results or Outcomes : The synthesized compounds were found to have potential antiurease and antibacterial effects against several harmful substances . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .

Application 2: Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives

  • Summary of the Application : 1-Bromo-2-prop-2-yn-1-ylbenzene is used in the synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives . These compounds have been evaluated for their antioxidant, antimicrobial, and anticancer properties .
  • Methods of Application : The compounds were synthesized via nucleophilic substitution reactions .
  • Results or Outcomes : The synthesized compounds showed high antioxidant capacity and good antibacterial activity . For instance, 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde (compound 5) showed significant cytotoxic activity against breast adenocarcinoma cell line MCF-7 with IC50: 54.3 µg/ml .

properties

IUPAC Name

1-bromo-2-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSSVEUDJLXQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-prop-2-yn-1-ylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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